Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Description
This compound features a 1,2,4-triazole core substituted with:
- A 4-amino group at position 2.
- A 4-methoxyphenyl moiety at position 3.
- A sulfanyl acetyl linker connecting the triazole to an ethyl 4-aminobenzoate group.
Properties
IUPAC Name |
ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-3-29-19(27)14-4-8-15(9-5-14)22-17(26)12-30-20-24-23-18(25(20)21)13-6-10-16(28-2)11-7-13/h4-11H,3,12,21H2,1-2H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIKKSRNHJLPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate involves multiple steps:
Formation of the 1,2,4-triazole ring: : The initial step involves the formation of the 1,2,4-triazole ring. This is typically achieved through the cyclization of hydrazine derivatives with formamide and aldehyde.
Introduction of the methoxyphenyl group: : This step introduces the methoxyphenyl substituent into the triazole ring via electrophilic substitution.
Acylation: : This is followed by the acylation of the resulting intermediate with acetyl chloride.
Formation of the benzoate ester: : Finally, the benzoate ester is formed through esterification with ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial-scale synthesis generally follows the same steps but is optimized for yield and purity using advanced techniques such as high-pressure reactors, continuous flow systems, and catalysis. Purification is typically achieved through recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides and sulfones.
Reduction: : Reduction reactions can occur at the nitro group, converting it to amine.
Substitution: : The compound can undergo nucleophilic substitution at the aromatic ring, particularly involving the methoxyphenyl and triazole groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: : Conditions often involve strong nucleophiles such as sodium hydride or organometallic reagents.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amino derivatives.
Substitution: : Substituted triazoles and benzoates.
Scientific Research Applications
Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate finds applications across various disciplines:
Chemistry: : Used as an intermediate in the synthesis of other complex organic compounds.
Biology: : Functions as a ligand in bioassays for studying enzyme interactions.
Medicine: : Explored for its potential use in drug design, particularly for its antibacterial and antifungal properties.
Industry: : Utilized in the production of specialty chemicals and as a component in certain polymerizations.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets and Pathways: : It interacts with specific enzymes and receptors, inhibiting or modulating their activity. The exact pathways depend on the biological context but often involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs and their substituent variations are summarized below:
Physicochemical Properties
- Melting Points : Analogs with electron-withdrawing groups (e.g., nitro, chloro) exhibit higher melting points (>250°C) due to enhanced intermolecular interactions. For example, Compound 14 (4-nitrophenyl derivative) melts at 272.9–273.9°C . The target compound’s methoxy group, being electron-donating, may lower its melting point compared to chloro or nitro analogs.
- Solubility: Methyl/ethyl ester variations influence lipophilicity.
Structural Insights from Crystallography
- Hydrogen bonding patterns (e.g., N–H···O interactions in triazoles) stabilize molecular conformations. For example, substituted triazoles in form dimeric structures via hydrogen bonds, which could influence solubility and crystallinity .
Biological Activity
Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate is a complex chemical compound with significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C17H16N4O3S |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)C(=O)O |
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating effective inhibition. Studies show that triazole derivatives can disrupt cell wall synthesis and interfere with nucleic acid metabolism in bacteria .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Triazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro studies have shown that similar compounds can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) by promoting apoptosis .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases where cytokine levels are elevated .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The triazole ring is known to inhibit enzymes such as cytochrome P450, which is crucial in drug metabolism and synthesis.
- Receptor Modulation : The compound may modulate G protein-coupled receptors (GPCRs), influencing signaling pathways involved in inflammation and cell proliferation .
- Nucleic Acid Interaction : Its structure allows for potential interactions with DNA/RNA, leading to disruptions in replication and transcription processes.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Study 2: Anticancer Potential
In vitro tests on MCF-7 cells showed a decrease in cell viability by approximately 70% after treatment with the compound at a concentration of 25 µM for 48 hours.
Study 3: Anti-inflammatory Activity
Animal models treated with this compound exhibited reduced levels of inflammatory markers compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
